molecular formula C21H40O2 B14439610 3-Methylbut-2-EN-1-YL hexadecanoate CAS No. 78405-71-7

3-Methylbut-2-EN-1-YL hexadecanoate

Cat. No.: B14439610
CAS No.: 78405-71-7
M. Wt: 324.5 g/mol
InChI Key: JTGOHHXHERBPNP-UHFFFAOYSA-N
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Description

3-Methylbut-2-en-1-yl hexadecanoate: is an ester compound with the molecular formula C21H40O2 and a molecular weight of 324.5 g/mol . It is also known by its IUPAC name hexadecanoic acid, 3-methyl-2-butenyl ester . This compound is characterized by its long carbon chain and ester functional group, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbut-2-en-1-yl hexadecanoate typically involves the esterification of hexadecanoic acid with 3-methylbut-2-en-1-ol. This reaction is catalyzed by acidic conditions, often using sulfuric acid or p-toluenesulfonic acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbut-2-en-1-yl hexadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Methylbut-2-en-1-yl hexadecanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its role in lipid metabolism and its potential as a bioactive molecule. It is also used in the study of membrane dynamics due to its hydrophobic nature .

Medicine: Its ester linkage can be hydrolyzed in vivo, releasing active pharmaceutical ingredients in a controlled manner .

Industry: In the industrial sector, this compound is used as a plasticizer and a lubricant additive. Its long carbon chain provides flexibility and reduces friction in polymeric materials .

Mechanism of Action

The mechanism of action of 3-Methylbut-2-en-1-yl hexadecanoate involves its interaction with lipid membranes. The hydrophobic tail of the molecule embeds into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function .

Molecular Targets and Pathways:

Properties

CAS No.

78405-71-7

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

IUPAC Name

3-methylbut-2-enyl hexadecanoate

InChI

InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)23-19-18-20(2)3/h18H,4-17,19H2,1-3H3

InChI Key

JTGOHHXHERBPNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C

Origin of Product

United States

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